molecular formula C25H25BrN2O3S B12498467 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide

4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B12498467
M. Wt: 513.4 g/mol
InChI Key: SJDYBMQLGAFDOS-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, dihydroisoquinoline, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Properties

Molecular Formula

C25H25BrN2O3S

Molecular Weight

513.4 g/mol

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrN2O3S/c1-19-6-8-20(9-7-19)16-28(32(30,31)24-12-10-23(26)11-13-24)18-25(29)27-15-14-21-4-2-3-5-22(21)17-27/h2-13H,14-18H2,1H3

InChI Key

SJDYBMQLGAFDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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